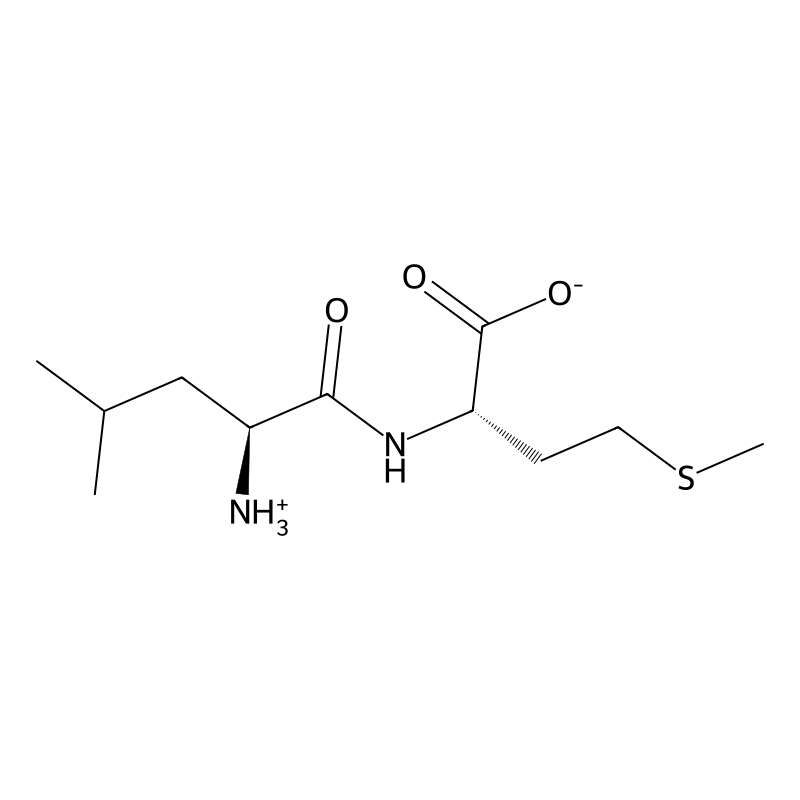H-Leu-Met-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Peptide Synthesis and Drug Discovery
Leu-met serves as a building block for synthesizing larger peptides and proteins in the lab. Researchers utilize various techniques, including solid-phase peptide synthesis (SPPS), to create chains of amino acids with specific sequences [1]. Leu-met can be incorporated into these chains due to its reactive chemical groups that readily form peptide bonds with other amino acids. This allows scientists to design and synthesize molecules that mimic natural peptides or possess novel functionalities for therapeutic purposes [1, 2].
- [1] - "N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp" Benchchem:
- [2] - "Condensation reactions between resveratrol 2 and Leu/Met-enkephalin 4" ResearchGate:
Studying Protein-Protein Interactions
Leu-met can also be employed as a short model peptide to investigate protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, and understanding how proteins bind to each other is essential for elucidating biological mechanisms and developing new drugs [3]. Researchers can link leu-met to a protein of interest and study its interaction with other proteins using techniques like biophysical assays. By analyzing the binding affinity and specificity, scientists can gain insights into the underlying mechanisms of PPIs [3].
H-Leu-Met-OH, also known as leucylmethionine, is a dipeptide composed of the amino acids leucine and methionine. This compound is characterized by its unique structure, where leucine contributes a hydrophobic side chain while methionine includes a sulfur atom in its side chain. The presence of these amino acids gives H-Leu-Met-OH specific properties that are significant in biochemical contexts. It is soluble in water and exhibits a variety of biological activities, making it an important subject of study in biochemistry and pharmacology .
- Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone, which alters its biochemical properties .
- Hydrolysis: Enzymatic hydrolysis can break down the peptide bond, yielding free leucine and methionine .
- Substitution Reactions: These can occur at the sulfur atom of methionine, leading to various derivatives depending on the substituent .
These reactions are crucial for understanding how H-Leu-Met-OH functions in biological systems and its potential modifications for therapeutic applications.
H-Leu-Met-OH exhibits several biological activities:
- Metabolic Role: It plays a role as a metabolite in various metabolic pathways, particularly those involving protein synthesis and degradation .
- Therapeutic Effects: Research indicates that H-Leu-Met-OH has potential therapeutic effects, including anti-inflammatory properties and roles in muscle metabolism .
- Nutritional Significance: As a dipeptide, it may contribute to dietary protein intake and influence muscle recovery and growth due to the presence of branched-chain amino acids .
The synthesis of H-Leu-Met-OH can be achieved through various methods:
- Solid-Phase Peptide Synthesis: This is a common method for synthesizing peptides where amino acids are sequentially added to a growing chain attached to a solid support .
- Liquid-Phase Synthesis: This method involves dissolving reactants in solution and allowing them to react under controlled conditions.
- Enzymatic Synthesis: Using specific enzymes to catalyze the formation of dipeptides from free amino acids is another viable approach.
Each method has its advantages regarding yield, purity, and scalability.
H-Leu-Met-OH has several applications:
- Nutritional Supplements: It is used in dietary supplements aimed at enhancing muscle recovery and growth due to its amino acid composition.
- Pharmaceutical Research: Its therapeutic potential is being explored in drug development, particularly for conditions involving inflammation or muscle wasting .
- Biochemical Studies: It serves as a model compound for studying peptide interactions and enzyme activity related to protein metabolism .
Studies on H-Leu-Met-OH have revealed its interactions with various biological molecules:
- Protein Interactions: It may influence the folding and stability of proteins due to its hydrophobic nature.
- Receptor Binding: Research suggests potential binding interactions with specific receptors involved in metabolic regulation .
- Enzyme Substrates: The compound can act as a substrate for enzymes involved in peptide metabolism, impacting their activity and function.
These interaction studies are essential for understanding the compound's role in biological systems.
Several compounds are structurally similar to H-Leu-Met-OH. Below is a comparison highlighting its uniqueness:
H-Leu-Met-OH stands out due to its specific combination of hydrophobic (leucine) and sulfur-containing (methionine) residues, which enhances its functional versatility compared to other similar compounds.
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Storage
Dates
2: Karvonen J, Kauma H, Päivänsalo M, Kesäniemi YA. Paraoxonase-1 gene Leu-Met55 and Gln-Arg192 polymorphisms are not associated with carotid artery atherosclerosis in a population-based cohort. Eur J Cardiovasc Prev Rehabil. 2004 Dec;11(6):511-2. PubMed PMID: 15580063.
3: Nakanishi M, Moriyama A, Narita Y, Sasaki M. Aminopeptidase M from human liver. II. Kinetic analysis of inhibition of the enzyme by bile acids. J Biochem. 1989 Nov;106(5):826-30. PubMed PMID: 2575613.
4: Noguerola AS, Murugaverl B, Voorhees KJ. An investigation of dipeptides containing polar and nonpolar side groups by curie-point pyrolysis tandem mass spectrometry. J Am Soc Mass Spectrom. 1992 Oct;3(7):750-6. doi: 10.1016/1044-0305(92)87088-G. PubMed PMID: 24234642.








